(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid
Brand Name: Vulcanchem
CAS No.: 477598-24-6
VCID: VC2266909
InChI: InChI=1S/C9H14BNO3/c1-6(2)8-5-4-7(10(12)13)9(11-8)14-3/h4-6,12-13H,1-3H3
SMILES: B(C1=C(N=C(C=C1)C(C)C)OC)(O)O
Molecular Formula: C9H14BNO3
Molecular Weight: 195.03 g/mol

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid

CAS No.: 477598-24-6

Cat. No.: VC2266909

Molecular Formula: C9H14BNO3

Molecular Weight: 195.03 g/mol

* For research use only. Not for human or veterinary use.

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid - 477598-24-6

Specification

CAS No. 477598-24-6
Molecular Formula C9H14BNO3
Molecular Weight 195.03 g/mol
IUPAC Name (2-methoxy-6-propan-2-ylpyridin-3-yl)boronic acid
Standard InChI InChI=1S/C9H14BNO3/c1-6(2)8-5-4-7(10(12)13)9(11-8)14-3/h4-6,12-13H,1-3H3
Standard InChI Key VUIJGYPRRJGNPI-UHFFFAOYSA-N
SMILES B(C1=C(N=C(C=C1)C(C)C)OC)(O)O
Canonical SMILES B(C1=C(N=C(C=C1)C(C)C)OC)(O)O

Introduction

Chemical Identity and Properties

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid features a pyridine ring scaffold with three key substituents: a methoxy group at the 2-position, an isopropyl group at the 6-position, and a boronic acid group at the 3-position. This arrangement of functional groups contributes to its unique reactivity profile and applications in organic synthesis. The compound is registered with CAS number 477598-24-6 and has a molecular weight of 195.03 g/mol, corresponding to the molecular formula C9H14BNO3.

The boronic acid functional group (B(OH)2) is the reactive center of this molecule, enabling it to participate in various coupling reactions, particularly the Suzuki cross-coupling reaction. This functionality consists of a boron atom bonded to two hydroxyl groups, which can form covalent bonds with various functional groups due to the Lewis acidity of the boron center. The presence of the methoxy group at the ortho position relative to the boronic acid influences the electronic properties of the compound, while the isopropyl group provides steric bulk and hydrophobicity.

Chemical Identifiers and Structural Information

The compound can be identified through various chemical nomenclature systems, which are summarized in the following table:

PropertyValue
CAS Number477598-24-6
IUPAC Name(2-methoxy-6-propan-2-ylpyridin-3-yl)boronic acid
Molecular FormulaC9H14BNO3
Molecular Weight195.03 g/mol
Standard InChIInChI=1S/C9H14BNO3/c1-6(2)8-5-4-7(10(12)13)9(11-8)14-3/h4-6,12-13H,1-3H3
Standard InChIKeyVUIJGYPRRJGNPI-UHFFFAOYSA-N
SMILES NotationB(C1=C(N=C(C=C1)C(C)C)OC)(O)O
PubChem Compound ID21104799

Based on the physical properties of related pyridinylboronic acids, the compound is likely to appear as a white to off-white crystalline solid under standard conditions. Like other boronic acids, it may be hygroscopic and sensitive to prolonged exposure to moisture.

Applications in Organic Synthesis

(6-Isopropyl-2-methoxypyridin-3-yl)boronic acid finds its primary application in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is one of the most versatile methods for the formation of carbon-carbon bonds. The unique substitution pattern of this compound makes it valuable for the synthesis of complex heterocyclic structures.

Suzuki Cross-Coupling Reactions

The Suzuki reaction is a palladium-catalyzed cross-coupling between boronic acids and organic halides to form new carbon-carbon bonds . (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid can participate in such reactions to form complex heterobiaryls, which are important structural motifs in medicinal chemistry and materials science.

In a typical Suzuki coupling using this compound, the reaction would proceed as follows:

  • Oxidative addition of an aryl or heteroaryl halide to a palladium(0) catalyst

  • Transmetallation with (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid

  • Reductive elimination to form the new carbon-carbon bond

This reaction is particularly valuable for the construction of heterobiaryl structures that would be difficult to access through other methods. The methoxy group at the 2-position can influence the electronic properties of the pyridine ring, while the isopropyl group at the 6-position provides steric bulk that may influence the reactivity and selectivity of the coupling reaction.

Physical and Chemical Properties

Understanding the physical and chemical properties of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is essential for its effective utilization in synthetic applications. While specific data for this compound is limited, its properties can be inferred from those of related pyridinylboronic acids.

Physical Properties

Based on structurally similar compounds, (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is expected to exhibit the following physical properties:

PropertyExpected ValueBasis
Physical StateCrystalline solidTypical for pyridinylboronic acids
ColorWhite to off-whiteCommon for pure boronic acids
Melting Point140-160°C (estimated)Based on related compounds
Boiling Point>300°C (estimated)Based on related compounds
SolubilitySoluble in polar organic solvents (methanol, THF)Common for boronic acids
Density~1.2-1.3 g/cm³ (estimated)Based on related compounds

Comparison with Related Pyridinylboronic Acids

To better understand the unique features and potential applications of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid, it is informative to compare it with structurally related compounds.

Structural Comparison

The following table compares the structure and properties of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid with several related pyridinylboronic acids:

CompoundMolecular FormulaMolecular WeightKey Structural FeaturesCAS Number
(6-Isopropyl-2-methoxypyridin-3-yl)boronic acidC₉H₁₄BNO₃195.03 g/molIsopropyl at C-6, methoxy at C-2, B(OH)₂ at C-3477598-24-6
2-Methoxypyridine-3-boronic acidC₆H₈BNO₃152.94 g/molMethoxy at C-2, B(OH)₂ at C-3, unsubstituted C-6163105-90-6
6-Chloro-2-methoxypyridin-3-ylboronic acidC₆H₇BClNO₃187.39 g/molChloro at C-6, methoxy at C-2, B(OH)₂ at C-3Not provided
6-Bromo-2-methoxypyridin-3-ylboronic acidC₆H₇BBrNO₃231.84 g/molBromo at C-6, methoxy at C-2, B(OH)₂ at C-3Not provided

Reactivity Differences

The different substituents at the 6-position (isopropyl vs. hydrogen, chloro, or bromo) can significantly influence the reactivity and application profile of these compounds:

  • The isopropyl group in (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid is electron-donating and provides steric bulk, which may affect the selectivity and rate of coupling reactions

  • Halogenated derivatives (chloro, bromo) at the 6-position can potentially participate in sequential coupling reactions, offering opportunities for further functionalization

  • The unsubstituted variant (2-Methoxypyridine-3-boronic acid) may exhibit different solubility profiles and potentially higher reactivity due to reduced steric hindrance

These differences make each compound suitable for specific applications in organic synthesis, depending on the desired structural outcome and reaction conditions.

Analytical Characterization

The identification and purity assessment of (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid typically rely on several analytical techniques. While specific spectral data for this compound is limited in the available literature, the expected analytical profile can be inferred from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy would be expected to show characteristic signals for:

  • The pyridine ring protons (typically in the range of δ 6.5-8.5 ppm)

  • The methoxy group protons (around δ 3.8-4.0 ppm)

  • The isopropyl group (showing a characteristic doublet for the methyl groups around δ 1.2-1.4 ppm and a septet for the methine proton around δ 2.8-3.2 ppm)

  • The boronic acid protons (typically broad signals in the range of δ 4.5-8.5 ppm, often dependent on concentration and solvent)

¹³C NMR would be expected to show signals for:

  • The pyridine ring carbons (typically in the range of δ 105-165 ppm)

  • The methoxy carbon (around δ 53-55 ppm)

  • The isopropyl carbons (methyl carbons around δ 22-24 ppm and the methine carbon around δ 30-35 ppm)

Based on related compounds, ¹¹B NMR might also be used to confirm the presence of the boronic acid group, typically showing a broad signal around δ 28-32 ppm.

Mass Spectrometry

Mass spectrometric analysis would be expected to show:

  • Molecular ion peak corresponding to the molecular weight (195 m/z)

  • Characteristic fragmentation patterns, potentially including loss of the boronic acid group, the methoxy group, or fragments of the isopropyl group

These analytical profiles would be essential for confirming the identity and purity of synthesized (6-Isopropyl-2-methoxypyridin-3-yl)boronic acid.

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